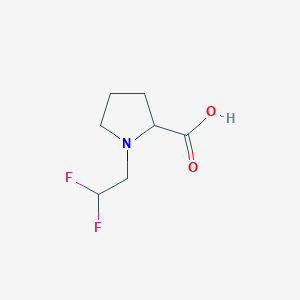

1-(2,2-Difluoroethyl)proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,2-Difluoroethyl)proline is a chemical compound with the molecular formula C7H11F2NO2 and a molecular weight of 179.16 . It is also known by other synonyms such as L-Proline, 1-(2,2-difluoroethyl)-, and 1-(2,2-Difluoroethyl)pyrrolidine-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 1-(2,2-Difluoroethyl)proline consists of 7 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

1-(2,2-Difluoroethyl)proline has a molecular weight of 179.16 . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Drug Design and Discovery

Proline, which is a unique, endogenous amino acid prevalent in proteins and essential for living organisms, is appreciated as a tecton for the rational design of new bio-active substances . The characterization of tectons (molecular building blocks) and the resulting supramolecular synthons (patterns of intermolecular interactions) involving proline derivatives may be useful for in silico molecular docking and macromolecular modeling studies .

Pharmaceuticals

Proline-based tectons and supramolecular synthons are being used for Drug Design 2.0 . They are particularly useful in the design of angiotensin-converting enzyme inhibitors, which are the first-line antihypertensive and cardiological drugs .

Enzyme Inhibitors

Proline derivatives are being studied for their potential as enzyme inhibitors . Their side effects prompt a search for improved pharmaceuticals .

Protection Against Stress Conditions

Proline is very well known in furnishing protection under stresses like drought and salinity . Under stress conditions, proline serves to secure DNA and associated proteins .

Enhancing Resistance Mechanism Against Biotic and Abiotic Stress

The advantageous effects of proline application exogenously to enhance the resistance mechanism against biotic and abiotic stress have been studied in detail .

Role in Plant Development

Proline is a multifunctional amino acid in plants that helps plant development and also assists in regulating biotic and abiotic stress .

Mecanismo De Acción

Target of Action

The compound is known to be a lipophilic hydrogen bond donor in medicinal chemistry , suggesting it may interact with a variety of biological targets.

Mode of Action

The compound is known to undergo electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles with a hypervalent iodine reagent . This transformation allows access to a wide range of 2,2-difluoroethylated nucleophiles, including the drugs Captopril, Normorphine, and Mefloquine .

Biochemical Pathways

Proline metabolism, which may be related to this compound, is known to influence cell death and survival in microorganisms, plants, and animals . Proline catabolism generates H2O2 as a by-product, thereby activating antioxidant signaling pathways .

Pharmacokinetics

The incorporation of electronegative fluorine atoms allows for lipophilicity modulation and increases the acidity of the proton, tuning drug target affinity and specificity . Furthermore, the C–F bonds can impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores .

Result of Action

The compound’s ability to undergo electrophilic 2,2-difluoroethylation suggests it may influence a variety of biological processes .

Action Environment

The stability of the difluoroethyl group suggests it may be resistant to various environmental conditions .

Propiedades

IUPAC Name |

1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c8-6(9)4-10-3-1-2-5(10)7(11)12/h5-6H,1-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIFVURVOWEOFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2430443.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide](/img/structure/B2430444.png)

![4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2430451.png)

![Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2430452.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2430453.png)

![N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2430454.png)